Dalfopristin

Descripción

This compound is a combination of two antibiotics (this compound and quinupristin) used to treat infections by staphylococci and by vancomycin-resistant Enterococcus faecium. It is not effective against Enterococcus faecalis infections. This compound inhibits the early phase of protein synthesis in the bacterial ribosome and quinupristin inhibits the late phase of protein synthesis.

This compound is a Streptogramin Antibacterial.

This compound is a semi-synthetic derivative of streptogramin A produced by streptomycetes. This compound inhibits the early phase of protein synthesis in the bacterial ribosome by binding to the 70S subunit, and also alters the configuration of the ribosome to make it more susceptible for streptogramin B binding. This compound is used in combination with quinopristin, a streptogramin B derivative. This combination is active against most gram-positive organisms, including Enterococcus faecium, and is also active against some gram-negative organisms and mycoplasma.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1999 and has 1 investigational indication.

component of RP-59500; structure in first source

See also: this compound; quinupristin (component of).

Structure

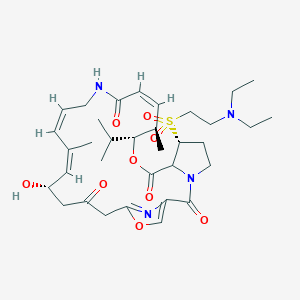

2D Structure

Propiedades

IUPAC Name |

(6R,7S,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9+,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYRLXYYZQTJHF-VMBLUXKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869549 | |

| Record name | Dalfopristin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Slightly yellow to yellow powder, White solid | |

CAS No. |

112362-50-2 | |

| Record name | Dalfopristin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112362-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalfopristin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112362502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalfopristin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dalfopristin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DALFOPRISTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9M4FJE48E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dalfopristin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

approximately 150 °C | |

| Record name | Dalfopristin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Molecular Siege: Dalfopristin's Mechanism of Action on the 50S Ribosome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The inexorable rise of antibiotic resistance necessitates a profound understanding of the molecular mechanisms by which existing antibiotics function. Streptogramins, a unique class of antibiotics, offer a compelling case study in synergistic inhibition of bacterial protein synthesis. This technical guide delves into the core mechanism of action of dalfopristin, a streptogramin A antibiotic, focusing on its interaction with the 50S ribosomal subunit. This compound, in concert with its synergistic partner quinupristin (a streptogramin B), forms a potent combination therapy (quinupristin-dalfopristin) effective against a range of multidrug-resistant Gram-positive pathogens.[1][2] This guide will provide a detailed examination of this compound's binding site, its impact on the peptidyl transferase center (PTC), the structural basis for its synergy with quinupristin, and the experimental methodologies used to elucidate these intricate interactions.

This compound's Tactical Assault on the Ribosome

This compound's primary mode of action is the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][3] Unlike many other antibiotics that act independently, this compound's efficacy is dramatically enhanced by the presence of quinupristin, a phenomenon central to their clinical utility.[4][5][6]

Binding Site within the Peptidyl Transferase Center

Crystallographic studies have pinpointed this compound's binding site to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[7][8] This crucial region of the ribosome is responsible for catalyzing peptide bond formation. This compound's binding pocket is located in close proximity to the A- and P-sites, where aminoacyl-tRNA and peptidyl-tRNA molecules bind, respectively.[7][8] This strategic location allows this compound to directly interfere with the fundamental processes of polypeptide chain elongation.[1][4] The binding of this compound largely overlaps with the binding site of other PTC-targeting antibiotics, such as chloramphenicol.[8]

Inhibition of Peptidyl Transferase Activity and tRNA Binding

By occupying the PTC, this compound physically obstructs the correct positioning of the aminoacyl- and peptidyl-tRNAs in the A- and P-sites.[7][8] This interference prevents the formation of peptide bonds, the core catalytic function of the ribosome, thereby halting protein synthesis.[1] this compound specifically inhibits the early phase of protein synthesis.[9][10] The binding of this compound to ribosomes that are not actively engaged in protein synthesis is favored; once the P-site is occupied by a tRNA molecule, this compound's binding is suppressed.[7]

The Synergistic Alliance with Quinupristin

The hallmark of the streptogramin class is the synergistic bactericidal activity of the type A and type B components.[4][5] this compound (type A) and quinupristin (type B) bind to distinct but adjacent sites on the 50S ribosomal subunit.[3][8] The binding of this compound induces a conformational change in the 23S rRNA of the 50S subunit.[3][6] This altered conformation significantly increases the binding affinity of quinupristin to its target site in the ribosomal exit tunnel, a phenomenon that has been reported to enhance quinupristin's binding by a factor of approximately 100.[6]

Structural studies have revealed that this synergy is mediated by direct interactions between the two drug molecules and their shared contact with a single universally conserved nucleotide, A2062 (E. coli numbering).[7][8] This cooperative binding leads to a stable drug-ribosome ternary complex that effectively locks the ribosome in an inactive state.[3] While this compound directly inhibits peptide bond formation, quinupristin blocks the nascent polypeptide chain from progressing through the ribosomal exit tunnel, leading to the premature release of incomplete peptides.[6][7][11] This dual mechanism of action, initiated by this compound's binding, results in a potent and often bactericidal effect.[1][6]

The binding of the streptogramin complex also induces a significant conformational change in another universally conserved nucleotide, U2585. This nucleotide is flipped by approximately 180 degrees, leading to a stable, non-productive orientation of the PTC.[7][8] This stable distortion of the PTC is believed to be a major contributor to the bactericidal activity and the prolonged post-antibiotic effect observed with streptogramins.[7]

Quantitative Data on this compound's Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of Quinupristin-Dalfopristin against Key Gram-Positive Pathogens

| Bacterial Species | Strain Type | Quinupristin-Dalfopristin MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤ 1 | [2] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤ 1 | [2] |

| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 0.06 | [7] |

| Enterococcus faecium | Vancomycin-Susceptible (VSE) | ≤ 2 | [4] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.25 - 2.0 | [5][7] |

| Streptococcus pneumoniae | Penicillin-Susceptible & -Resistant | ≤ 2 | [4] |

| Streptococcus pyogenes | - | ≤ 1 | [4] |

Table 2: MICs of this compound and Quinupristin Alone and in Combination against Enterococcus faecium

| Antibiotic | VREF 12311 MIC (µg/mL) | VREF 12366 MIC (µg/mL) | Reference |

| This compound | 4 | 2 | [5] |

| Quinupristin | 64 | 128 | [5] |

| Quinupristin-Dalfopristin (30:70) | 0.25 | 0.25 | [5] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of structural biology, biochemical, and microbiological techniques. Below are detailed methodologies for key experiments.

Ribosome Isolation from E. coli

This protocol describes a general method for isolating 70S ribosomes, which can be adapted for other bacterial species.

Materials:

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 150 mM KCl, 30 mM NH₄Cl, 0.5 mM EDTA, 7 mM β-mercaptoethanol, and protease inhibitors (e.g., PMSF).

-

Wash Buffer: Lysis buffer with 500 mM NH₄Cl.

-

Sucrose Cushion: 30% (w/v) sucrose in wash buffer.

-

French Press or Sonicator.

-

Ultracentrifuge with appropriate rotors.

Procedure:

-

Cell Culture and Harvest: Grow E. coli cells in a suitable medium to mid-log phase (A₆₀₀ ≈ 0.6-0.8). Harvest cells by centrifugation at 4,000 x g for 30 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a French press at approximately 10,000 psi or by sonication.

-

Clarification of Lysate: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant (S30 extract) contains the ribosomes.

-

Ribosome Pelleting: Layer the S30 extract onto a sucrose cushion. Centrifuge at 100,000 x g for 16 hours at 4°C. This step pellets the ribosomes while leaving most soluble proteins in the supernatant.

-

Washing the Ribosomes: Gently rinse the ribosome pellet with Wash Buffer. Resuspend the pellet in Lysis Buffer. Repeat the pelleting and washing steps at least once to obtain highly purified ribosomes.

-

Quantification and Storage: Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A₂₆₀ unit ≈ 24 pmol of 70S ribosomes). Store the purified ribosomes in small aliquots at -80°C.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

-

Coupled in vitro transcription-translation system (e.g., from E. coli S30 extract or a commercial kit).

-

DNA template encoding a reporter protein (e.g., luciferase or GFP).

-

Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine or a fluorescently labeled amino acid).

-

This compound stock solution of known concentration.

-

Appropriate reaction buffer containing ATP, GTP, and other necessary cofactors.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the components of the in vitro translation system, including the S30 extract, reaction buffer, amino acid mixture, and DNA template.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.

-

Detection of Protein Synthesis:

-

Radiolabeling: If a radiolabeled amino acid was used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Luciferase Assay: If a luciferase reporter was used, add the luciferase substrate and measure the resulting luminescence using a luminometer.

-

Fluorescence: If a fluorescent reporter was used, measure the fluorescence intensity.

-

-

Data Analysis: Plot the level of protein synthesis against the concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits protein synthesis by 50%).

Filter Binding Assay for Ribosome-Antibiotic Interaction

This assay is used to determine the binding affinity of this compound to the ribosome.

Materials:

-

Purified 70S ribosomes.

-

Radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled).

-

Binding Buffer: 20 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 150 mM NH₄Cl, 6 mM β-mercaptoethanol.

-

Nitrocellulose filters (0.45 µm pore size).

-

Vacuum filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of purified ribosomes with increasing concentrations of radiolabeled this compound in Binding Buffer. Include a control with no ribosomes to measure non-specific binding to the filter.

-

Incubation: Allow the binding reactions to reach equilibrium by incubating at 37°C for a specified time (e.g., 30-60 minutes).

-

Filtration: Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

-

Washing: Wash the filters with ice-cold Binding Buffer to remove any non-specifically bound antibiotic.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the amount of bound this compound as a function of the free this compound concentration. Fit the data to a binding isotherm (e.g., the Scatchard equation) to determine the equilibrium dissociation constant (Kd).

Visualizations

This compound's Mechanism of Action on the 50S Ribosome

Caption: this compound's mechanism of action and synergy with quinupristin.

Experimental Workflow for Studying this compound-Ribosome Interaction

Caption: Workflow for characterizing this compound-ribosome interactions.

Conclusion

This compound's mechanism of action on the 50S ribosome is a sophisticated example of targeted antibiotic activity, made even more potent through its synergistic interaction with quinupristin. By binding to the peptidyl transferase center, this compound not only directly inhibits the crucial step of peptide bond formation but also initiates a cascade of events that includes a conformational change in the ribosome, enhanced binding of its partner antibiotic, and the ultimate shutdown of protein synthesis. The detailed understanding of this mechanism, derived from rigorous experimental approaches, provides a solid foundation for the rational design of new antibiotics that can overcome existing resistance mechanisms and address the urgent need for novel antibacterial therapies. This guide serves as a comprehensive resource for professionals dedicated to advancing the field of antimicrobial drug discovery and development.

References

- 1. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins this compound and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 10. researchgate.net [researchgate.net]

- 11. Structural basis of Synercid (quinupristin-dalfopristin) resistance in Gram-positive bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synergistic Interaction of Dalfopristin and Quinupristin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinupristin and dalfopristin, components of the streptogramin antibiotic Synercid®, represent a critical therapeutic option for combating multidrug-resistant Gram-positive infections. While individually bacteriostatic, their combination results in a potent, synergistic bactericidal effect. This guide delves into the molecular underpinnings of this synergy, detailing the mechanism of action, providing quantitative efficacy data, and outlining established experimental protocols for synergy assessment. Visual diagrams are included to elucidate the complex interactions and experimental workflows, offering a comprehensive resource for researchers in antimicrobial drug development.

Introduction: The Streptogramin Synergy

Quinupristin and this compound are semi-synthetic derivatives of pristinamycin IA (a streptogramin B) and pristinamycin IIA (a streptogramin A), respectively.[1] They are combined in a 30:70 weight-to-weight ratio to form the intravenous antibiotic quinupristin-dalfopristin.[1] This combination is highly effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][2][3] The remarkable efficacy of this combination lies in the synergistic interaction between its two components, which transforms their individual bacteriostatic activities into a powerful bactericidal force.[1][2][4]

Mechanism of Synergistic Action

The synergy between this compound and quinupristin arises from their sequential and cooperative binding to the bacterial 50S ribosomal subunit, which ultimately inhibits protein synthesis at two distinct steps.[1][2][5]

This compound (Streptogramin A): The Initiator

This compound is the first to bind to the 23S rRNA portion of the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[1][6][7][8] This binding event induces a critical conformational change in the ribosome.[1][4] The primary actions of this compound are:

-

Inhibition of Peptide Bond Formation: It directly obstructs the enzymatic activity required for the formation of peptide bonds.[6]

-

Blockage of Substrate Attachment: this compound blocks the attachment of aminoacyl-tRNA to both the acceptor (A) and donor (P) sites of the PTC, thereby halting the early phase of protein synthesis.[4][8]

Quinupristin (Streptogramin B): The Enhancer and Elongation Blocker

The conformational change induced by this compound's binding dramatically increases the affinity of the ribosome for quinupristin, enhancing its binding by a factor of approximately 100.[1][5][7] Quinupristin then binds to a nearby site in the ribosomal exit tunnel.[8][9] Its key inhibitory functions include:

-

Prevention of Polypeptide Elongation: Quinupristin blocks the growing polypeptide chain from passing through the exit tunnel, thus inhibiting the late phase of protein synthesis.[1][5][10]

-

Release of Incomplete Peptide Chains: This blockage leads to the premature release of incomplete and non-functional peptide chains.[1][2]

The combined action of this compound and quinupristin creates a stable, non-productive ribosomal complex, leading to a complete and irreversible shutdown of protein synthesis, resulting in bacterial cell death.[8]

Visualization of the Synergistic Mechanism

The following diagram illustrates the cooperative binding and inhibitory actions of this compound and quinupristin on the bacterial ribosome.

Quantitative Data: In Vitro Susceptibility

The synergistic activity of quinupristin-dalfopristin is reflected in its potent in vitro activity against a wide range of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key measure of antibiotic efficacy.

| Pathogen | Quinupristin-Dalfopristin MIC (µg/mL) |

| Staphylococcus aureus | |

| Methicillin-Susceptible (MSSA) | MIC90 ≤ 1.0[2] |

| Methicillin-Resistant (MRSA) | MIC90 = 1.0[11] |

| Staphylococcus epidermidis | MIC90 ≤ 1.0[2] |

| Streptococcus pneumoniae | MIC90 = 0.75-2.0[11][12] |

| Streptococcus pyogenes | MIC ≤ 1.0[4] |

| Enterococcus faecium | |

| Vancomycin-Susceptible | MIC90 ≤ 1.0[2] |

| Vancomycin-Resistant (VREF) | MIC90 = 1.0[13][14] |

| Enterococcus faecalis | Generally Resistant[2][4] |

MIC90 denotes the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

Experimental Protocols for Synergy Testing

The synergistic interaction between this compound and quinupristin can be quantitatively assessed using several in vitro methods. The checkerboard assay and the time-kill assay are two of the most common and informative techniques.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy.[15][16]

Methodology:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and quinupristin. A series of two-fold dilutions of each antibiotic are then prepared.

-

Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added to the wells in increasing concentrations along the x-axis, while the dilutions of quinupristin are added in increasing concentrations along the y-axis.[17] This creates a matrix of wells containing various combinations of the two antibiotics.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 105 CFU/mL).[17]

-

Incubation: The plate is incubated at 37°C for 16-24 hours.

-

Data Analysis: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection of turbidity. The FIC index is then calculated using the following formula:

FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Quinupristin in combination / MIC of Quinupristin alone)

Interpretation of FIC Index:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

Time-Kill Assay

The time-kill assay provides a dynamic assessment of the bactericidal activity of the antibiotic combination over time.

Methodology:

-

Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase of growth.

-

Exposure to Antibiotics: The bacterial suspension is then exposed to this compound alone, quinupristin alone, and the combination of this compound and quinupristin at specific concentrations (often at or near their MICs). A growth control without any antibiotic is also included.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on appropriate agar media.

-

Colony Counting: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time.

Interpretation:

-

Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

-

Bactericidal Activity: A ≥ 3 log10 reduction in the initial inoculum.[19]

Experimental Workflow for Synergy Assessment

The following diagram outlines a typical workflow for assessing the synergistic interaction between this compound and quinupristin.

Resistance Mechanisms

Resistance to quinupristin-dalfopristin can emerge through several mechanisms, although it remains relatively uncommon.[2][20] These mechanisms include:

-

Target Site Alteration: Mutations in the 23S rRNA or ribosomal proteins can reduce the binding affinity of the streptogramins.[20]

-

Enzymatic Inactivation: The production of enzymes, such as acetyltransferases, that modify and inactivate the streptogramin A component (this compound).[21]

-

Active Efflux: The expression of efflux pumps that actively transport the antibiotics out of the bacterial cell.[20]

Pharmacokinetics and Clinical Considerations

Quinupristin-dalfopristin is administered intravenously.[1] Both components are metabolized in the liver and primarily excreted in the feces.[2][22] The half-life of quinupristin is approximately 0.85 hours, and that of this compound is about 0.7 hours.[10][23] A notable characteristic is its prolonged post-antibiotic effect, where bacterial growth suppression continues even after the drug concentration falls below the MIC.[2]

A significant clinical consideration is the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system by quinupristin-dalfopristin, which can lead to drug interactions with other medications metabolized by this pathway.[2][3][22]

Conclusion

The synergistic interaction between this compound and quinupristin is a classic example of combination therapy overcoming the limitations of individual agents. Their cooperative binding to the bacterial ribosome results in a potent bactericidal effect against a range of clinically important Gram-positive pathogens. A thorough understanding of their mechanism of action, coupled with robust in vitro synergy testing, is crucial for the continued effective use of this important antibiotic and for the development of future antimicrobial strategies. This guide provides a foundational resource for researchers and drug development professionals working to address the ongoing challenge of antimicrobial resistance.

References

- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 2. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]

- 3. Quinupristin/dalfopristin: a therapeutic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound mesilate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins this compound and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins this compound and quinupristin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity and post-antibiotic effect of quinupristin/dalfopristin (Synercid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The efficacy and safety of quinupristin/dalfopristin for the treatment of infections caused by vancomycin-resistant Enterococcus faecium. Synercid Emergency-Use Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Synergy Testing by Checkerboard Assay [bio-protocol.org]

- 18. Checkerboard synergy testing [bio-protocol.org]

- 19. Antimicrobial activity of quinupristin/dalfopristin, a new injectable streptogramin with a wide Gram-positive spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Mechanisms of Resistance to Quinupristin-Dalfopristin among Isolates of Enterococcus faecium from Animals, Raw Meat, and Hospital Patients in Western Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Clinical pharmacokinetics of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

Crystal Structure of Dalfopristin Bound to the Ribosome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of dalfopristin, a streptogramin A antibiotic, in complex with the bacterial ribosome. This compound, in synergy with quinupristin (a streptogramin B), is a potent inhibitor of bacterial protein synthesis, targeting the 50S ribosomal subunit. Understanding the precise molecular interactions between this compound and its ribosomal target is crucial for the development of novel antibiotics and for overcoming emerging resistance mechanisms. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the binding interactions and experimental workflow.

Quantitative Crystallographic Data

The crystal structures of this compound and quinupristin bound to the 50S ribosomal subunit from Deinococcus radiodurans and the 70S ribosome from Escherichia coli have been determined, providing critical insights into their mechanism of action. The quantitative data from these structural studies are summarized in the tables below.

| PDB ID | Organism | Resolution (Å) | R-work | R-free | Space Group | Unit Cell Dimensions (Å, °) |

| 1SM1 [1] | Deinococcus radiodurans (50S) | 3.42 | 0.278 | 0.348 | P2₁2₁2₁ | a=208.7, b=458.9, c=695.5, α=β=γ=90 |

| 4U26 [2][3][4][5] | Escherichia coli (70S) | 2.80 | 0.225 | 0.271 | P2₁2₁2₁ | a=211.7, b=462.9, c=700.1, α=β=γ=90 |

Mechanism of Action and Synergistic Inhibition

This compound and quinupristin bind to adjacent sites on the 50S ribosomal subunit, acting synergistically to inhibit protein synthesis.[6][7] this compound binds to the peptidyl transferase center (PTC), where it obstructs the binding of both the A- and P-site tRNAs.[6][8] This initial binding of this compound induces a conformational change in the ribosome, which in turn increases the binding affinity of quinupristin by approximately 100-fold.[7] Quinupristin binds in the nascent peptide exit tunnel, blocking the elongation of the polypeptide chain.[6][7] This dual-binding mechanism results in a stable drug-ribosome complex that effectively halts protein synthesis, leading to a bactericidal effect.[9] The synergistic action is mediated through direct interactions between the two drugs and their shared contact with nucleotide A2062 of the 23S rRNA.[6][8]

Experimental Protocols

The determination of the crystal structure of this compound bound to the ribosome involves several key stages, from the purification of ribosomal subunits to crystallographic data collection and structure refinement.

Ribosome Purification

For Deinococcus radiodurans 50S Subunits (as per PDB ID 1SM1):

-

Cell Lysis and Ribosome Isolation: D. radiodurans cells are harvested and lysed. Ribosomes are isolated from the cell lysate by differential centrifugation.

-

Subunit Dissociation: Crude ribosomes are dissociated into 50S and 30S subunits by dialysis against a low-magnesium buffer.

-

Sucrose Gradient Centrifugation: The dissociated subunits are separated by centrifugation through a sucrose density gradient. Fractions containing the 50S subunits are collected.

-

Purity and Integrity Assessment: The purity and integrity of the isolated 50S subunits are assessed using gel electrophoresis and analytical ultracentrifugation.

For Escherichia coli 70S Ribosomes (as per PDB ID 4U26):

-

Cell Culture and Lysis: E. coli cells are grown to mid-log phase, harvested, and lysed using a French press.

-

Ribosome Pelletting: Ribosomes are pelleted from the cell lysate by ultracentrifugation through a sucrose cushion.

-

Subunit Association: The 70S ribosomes are maintained in a buffer with a sufficient magnesium concentration to ensure subunit association.

-

Purification: The 70S ribosomes are further purified by sucrose gradient centrifugation to separate them from polysomes and other cellular components.

Crystallization

-

Complex Formation: Purified 50S or 70S ribosomes are incubated with a molar excess of this compound and quinupristin to ensure complete binding.

-

Crystallization Screening: The ribosome-drug complex is subjected to extensive crystallization screening using various precipitants, buffers, and temperatures.

-

Vapor Diffusion: The hanging drop or sitting drop vapor diffusion method is commonly employed. A small drop of the ribosome-drug complex mixed with the crystallization solution is equilibrated against a larger reservoir of the crystallization solution.

-

Crystal Growth: Crystals typically appear within a few days to several weeks.

X-ray Diffraction Data Collection

-

Cryo-protection: Crystals are transferred to a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

Data Collection: X-ray diffraction data are collected at a synchrotron radiation source. The crystal is rotated in the X-ray beam, and the diffraction patterns are recorded on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

Structure Determination and Refinement

-

Phasing: The phase problem is typically solved using molecular replacement, with a previously determined ribosome structure as a search model.

-

Model Building: An initial model of the ribosome-dalfopristin complex is built into the electron density map.

-

Refinement: The model is refined through multiple cycles of computational refinement and manual rebuilding to improve its agreement with the experimental data. Difference Fourier maps are used to accurately place the drug molecules.

-

Validation: The final structure is validated to ensure its stereochemical quality and agreement with the diffraction data.

Visualizations

Experimental Workflow

Caption: Experimental workflow for ribosome-dalfopristin crystal structure determination.

This compound Binding Site

Caption: this compound binding site on the 50S ribosomal subunit.

References

- 1. rcsb.org [rcsb.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cno.org [cno.org]

- 6. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. as.utexas.edu [as.utexas.edu]

- 9. Index of /ftp/pub/pdb/validation_reports/sm/1sm1 [bmrb.pdbj.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Dalfopristin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalfopristin is a semi-synthetic streptogramin A antibiotic. In combination with quinupristin, a streptogramin B antibiotic, it forms the synergistic injectable formulation known as Synercid®. This combination is a critical therapeutic option for treating severe infections caused by multi-drug resistant Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium (VREF). This document provides a detailed overview of this compound's chemical structure, its semi-synthetic manufacturing pathway from the natural precursor pristinamycin IIA, detailed experimental protocols for its synthesis, and its mechanism of action at the bacterial ribosome.

Chemical Structure of this compound

This compound is a complex macrolide antibiotic derived from pristinamycin IIA, which is also known as virginiamycin M1 or ostreogyrcin A.[1][2] The core structure is a 23-membered polyunsaturated macrolactone, which is a hybrid of polyketide and non-ribosomal peptide origins.[1]

The semi-synthetic modification that converts pristinamycin IIA into this compound involves the stereoselective Michael-type addition of 2-(diethylamino)ethanethiol to the dehydroproline ring of the parent molecule, followed by oxidation of the resulting thioether to a sulfone.[2] This modification introduces a [2-(diethylamino)ethyl]sulfonyl group at the 26R position, which enhances the compound's solubility and pharmacokinetic properties.[3]

IUPAC Name: (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][4][5]-dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₅₀N₄O₉S | [2] |

| Molecular Weight | 690.85 g/mol | [2] |

| CAS Number | 112362-50-2 | [2] |

| Appearance | White to slightly yellow hygroscopic powder |

Synthesis Pathway

This compound is not produced via total synthesis for commercial purposes due to the complexity of its natural precursor, pristinamycin IIA. Instead, it is manufactured through a more efficient semi-synthetic route starting from pristinamycin IIA, which is obtained through fermentation of Streptomyces pristinaespiralis.

The synthesis is a two-step process:

-

Thioether Formation: A stereoselective Michael-type addition of 2-(diethylamino)ethanethiol across the conjugated double bond of the dehydroproline ring of pristinamycin IIA. This reaction creates the thioether intermediate.

-

Oxidation: The thioether intermediate is oxidized to the corresponding sulfone, yielding the final this compound molecule. An efficient method for this step employs an oxidizing agent like sodium periodate with a ruthenium catalyst.[3]

Below is a diagram illustrating this semi-synthetic pathway.

Experimental Protocols

The following protocols are based on procedures described in related patents for the synthesis of this compound analogues, such as those found in U.S. Patent 4,866,172.[3] The procedure is described for a pristinamycin IIB analogue but is chemically equivalent to the synthesis of this compound from pristinamycin IIA.

Step 1: Synthesis of the Thioether Intermediate

This step involves the Michael addition of the thiol to the pristinamycin precursor. Note: The patent describes the synthesis starting from the thioether, which is formed via standard Michael addition procedures.

Step 2: Oxidation of the Thioether to this compound

This protocol details the conversion of the thioether intermediate to the final sulfone product.

-

Reaction Setup: A solution of the 26-(2-diethylaminoethyl)thiopristinamycin derivative (5.0 g) is prepared in a mixture of acetone (150 mL) and water (150 mL).

-

Cooling: The solution is cooled to an internal temperature of 0°C with vigorous stirring.

-

Catalyst Addition: A solution of tris(triphenylphosphine)-ruthenium(II) chloride (100 mg) in acetonitrile (10 mL) is added to the reaction mixture.

-

Oxidant Addition: Solid sodium metaperiodate (8.1 g) is added immediately following the catalyst.

-

Reaction: The mixture is stirred at 0°C for 1 hour.

-

Quenching: The reaction is quenched by the addition of solid sodium hydrogen carbonate (5.0 g) and stirred for an additional minute.

-

Filtration: The mixture is filtered through diatomaceous earth. The filter cake is washed with dichloromethane (200 mL).

-

Extraction: The filtrate layers are separated, and the aqueous layer is re-extracted with fresh dichloromethane (100 mL, then 50 mL).

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate and evaporated to yield the crude this compound product as a light brown powder.

-

Purification (Optional): The crude product can be further purified by forming a salt, such as a hemicitrate, by dissolving the product in water, washing with a non-miscible organic solvent, adding citric acid, and then extracting the salt with dichloromethane.

Quantitative Data for Synthesis

The following table summarizes the quantitative aspects of the oxidation step as described in the experimental protocol.

Table 2: Quantitative Summary of the this compound Synthesis (Oxidation Step)

| Parameter | Value/Reagent | Molar/Mass Ratio (to Thioether) |

| Starting Material | 26-(2-diethylaminoethyl)thiopristinamycin | 1.0 equivalent |

| Mass of Starting Material | 5.0 g | N/A |

| Solvent System | Acetone/Water (1:1 v/v) | 60 mL/g |

| Catalyst | Tris(triphenylphosphine)-ruthenium(II) chloride | ~0.015 equivalents |

| Oxidizing Agent | Sodium Metaperiodate (NaIO₄) | ~5.5 equivalents |

| Reaction Temperature | 0°C | N/A |

| Reaction Time | 1 hour | N/A |

| Quenching Agent | Sodium Hydrogen Carbonate (NaHCO₃) | ~8.5 equivalents |

| Typical Yield | ~75-85% (crude) | N/A |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 23S portion of the 50S ribosomal subunit. This binding event has two primary consequences:

-

Inhibition of the Peptidyl Transferase Center: this compound blocks the attachment of aminoacyl-tRNA to both the acceptor (A) and donor (P) sites of the peptidyl transferase center, thereby inhibiting the early phase of peptide chain elongation.

-

Synergistic Binding of Quinupristin: The binding of this compound induces a conformational change in the ribosome that increases the binding affinity for quinupristin (a streptogramin B antibiotic) by a factor of approximately 100.

Quinupristin binds to a nearby site and blocks the late phase of protein synthesis by preventing the extension of the polypeptide chain and causing the release of incomplete peptides. This synergistic action of both components leads to a stable drug-ribosome complex that results in bactericidal activity, whereas each component alone is merely bacteriostatic.

References

- 1. GB2275269A - Synergistic mixtures of pristinamycins and virginiamycins - Google Patents [patents.google.com]

- 2. US4866172A - Pristinamycin process - Google Patents [patents.google.com]

- 3. JPH05508652A - Novel salts derived from 26-(dialkylaminoalkylsulfonyl)pristinamycin IIB - Google Patents [patents.google.com]

- 4. FR2576022B1 - NOVEL DERIVATIVES OF PRISTINAMYCIN II B, THEIR PREPARATION AND THE PHARMACEUTICAL COMPOSITIONS CONTAINING THEM - Google Patents [patents.google.com]

- 5. ES2029836T3 - PROCEDURE TO PREPARE A PRISTINAMICINE DERIVATIVE. - Google Patents [patents.google.com]

From Natural Antibiotic to Potent Precursor: A Technical Guide to the Synthesis of Dalfopristin from Pristinamycin IIA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalfopristin, a key component of the synergistic antibiotic combination quinupristin/dalfopristin (marketed as Synercid®), is a semi-synthetic streptogramin antibiotic.[1] It is derived from Pristinamycin IIA, a natural product of Streptomyces pristinaespiralis.[2] This technical guide provides an in-depth overview of the chemical transformation of Pristinamycin IIA into this compound, focusing on the core synthetic pathway, experimental methodologies, and relevant biological context. This compound, in combination with quinupristin, is a critical therapeutic option for treating severe infections caused by multi-drug resistant Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium (VREF).[3][4] The synthesis of this compound from its natural precursor is a pivotal process in the manufacturing of this life-saving drug.

Chemical Transformation of Pristinamycin IIA to this compound

The conversion of Pristinamycin IIA to this compound is a two-step synthetic process. The core of this transformation involves the modification of the dehydroproline ring within the Pristinamycin IIA macrocycle.

The synthesis proceeds via two key reactions:

-

Stereoselective Michael-type Addition: The synthesis begins with a stereoselective Michael-type addition of 2-diethylaminoethanethiol to the conjugated double bond of the dehydroproline ring of Pristinamycin IIA. This reaction introduces a thioether linkage to the macrocyclic structure.[1]

-

Oxidation of the Thioether: The resulting thioether intermediate is then oxidized to a sulfone. This oxidation is a critical step that enhances the pharmacological properties of the molecule.[1]

For large-scale industrial production, an improved oxidation method is employed, utilizing hydrogen peroxide as the oxidant in the presence of a sodium tungstate catalyst in a two-phase medium. This method offers a better yield compared to earlier methods that used sodium periodate and ruthenium dioxide.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Purity of this compound after purification | > 99.5% | [5] |

| Desorption Rate from Macroporous Resin | > 90% | [5] |

Further quantitative data on reaction yields for each synthetic step is proprietary and not publicly available in detail. The provided data focuses on the final purification outcomes.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound from Pristinamycin IIA, based on available scientific literature.

Step 1: Michael Addition of 2-diethylaminoethanethiol to Pristinamycin IIA

Objective: To introduce a 2-(diethylamino)ethyl)thio group to the dehydroproline ring of Pristinamycin IIA.

Materials:

-

Pristinamycin IIA

-

2-diethylaminoethanethiol

-

Anhydrous, inert solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

Pristinamycin IIA is dissolved in an anhydrous, inert solvent under an inert gas atmosphere.

-

2-diethylaminoethanethiol is added to the solution. The reaction is typically carried out at a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete conversion.

-

The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the thioether intermediate. This may involve solvent removal, extraction, and washing steps.

Step 2: Oxidation of the Thioether Intermediate to this compound

Objective: To oxidize the thioether group of the intermediate to a sulfone, yielding this compound.

Materials:

-

Thioether intermediate from Step 1

-

Hydrogen Peroxide (H₂O₂)

-

Sodium Tungstate (Na₂WO₄)

-

Two-phase solvent system (e.g., water and an organic solvent like ethyl acetate)

-

Buffer solution to maintain pH

Procedure:

-

The thioether intermediate is dissolved in a suitable organic solvent.

-

An aqueous solution of sodium tungstate and hydrogen peroxide is prepared, with the pH adjusted using a buffer.

-

The organic solution containing the thioether is mixed with the aqueous oxidizing solution, creating a two-phase system.

-

The mixture is vigorously stirred to ensure efficient phase transfer and reaction. The temperature is carefully controlled.

-

The reaction progress is monitored by HPLC until the starting material is consumed.

-

After the reaction is complete, the organic layer is separated, washed, and the solvent is removed to yield crude this compound.

Purification of this compound

Objective: To purify the crude this compound to meet pharmaceutical standards.

Method: Macroporous Resin Chromatography[5]

Materials:

-

Crude this compound

-

Macroporous resin (e.g., H-60)[5]

-

Acetonitrile (ACN)

-

Methanesulfonic acid (MeSO₃H) aqueous solution

Procedure:

-

A chromatography column is packed with a suitable macroporous resin.

-

The crude this compound is dissolved in an appropriate loading solvent and applied to the column. The maximum loading amount for H-60 resin is 20 mg/mL.[5]

-

The column is washed with a suitable solvent to remove impurities.

-

This compound is eluted from the resin using a desorption solvent. An effective desorption solvent is 12% acetonitrile (ACN) in a methanesulfonic acid (MeSO₃H) aqueous solution at pH 3.0.[5]

-

The fractions containing pure this compound are collected, and the solvent is removed to yield the final product with a purity of over 99.5%.[5]

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Chemical synthesis workflow from Pristinamycin IIA to this compound.

Mechanism of Action of this compound

Caption: this compound's mechanism of action at the bacterial ribosome.

Conclusion

The semi-synthesis of this compound from its natural precursor, Pristinamycin IIA, is a well-established and efficient process that is vital for the production of the clinically important antibiotic, Synercid®. The key chemical transformations, a Michael addition followed by an oxidation, are robust reactions that can be performed on a large scale. The purification of the final product using techniques such as macroporous resin chromatography ensures the high purity required for pharmaceutical applications. A thorough understanding of this synthetic pathway is essential for researchers and professionals involved in the development and manufacturing of streptogramin antibiotics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound mesilate? [synapse.patsnap.com]

- 4. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Conformational Changes in the Ribosome Induced by Dalfopristin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underpinning the action of dalfopristin, a streptogramin A antibiotic, on the bacterial ribosome. A particular focus is placed on the conformational changes induced by this compound, which are critical to its inhibitory function and its synergistic relationship with quinupristin. This document provides a compilation of quantitative data, detailed experimental protocols for key analytical methods, and visual representations of the involved molecular pathways and experimental workflows.

Introduction: The Synergistic Action of Streptogramins

This compound, in combination with quinupristin (a streptogramin B), forms a potent antibiotic agent effective against various Gram-positive bacteria. While each component exhibits modest bacteriostatic activity individually, their combination results in a synergistic and often bactericidal effect.[1][2] This enhanced activity stems from a cooperative binding mechanism to the 50S ribosomal subunit, leading to a profound inhibition of protein synthesis. This compound's primary role is to induce a conformational change in the ribosome, which not only impedes the peptidyl transferase center (PTC) but also dramatically increases the binding affinity of quinupristin.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the interaction of this compound and quinupristin with the bacterial ribosome.

| Parameter | Value | Species/System Studied | Reference |

| Enhancement of Quinupristin Binding | ~100-fold | Deinococcus radiodurans 50S | [2][3] |

| This compound Protein Binding | 26% | In vitro models | [5] |

| Quinupristin Protein Binding | 11% | In vitro models | [5] |

| This compound Plasma Half-life | 0.1 to 1.5 hours | In vitro models | [5] |

| This compound:Quinupristin Ratio in Synercid | 70:30 | Commercial Formulation | [5] |

Table 1: Synergistic and Pharmacokinetic Parameters

| Organism | Resistance Phenotype | MIC90 (µg/mL) | Reference |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 | [6] |

| Enterococcus faecalis | Vancomycin-Susceptible | ≤ 8 | [2] |

| Staphylococcus aureus | Oxacillin-Susceptible | 0.5 | [6] |

| Staphylococcus aureus | Oxacillin-Resistant (MRSA) | 1 | [6] |

| Streptococcus pneumoniae | Penicillin-Nonsusceptible | 0.75 | [6] |

Table 2: Minimum Inhibitory Concentration (MIC90) of Quinupristin/Dalfopristin

Molecular Mechanism of Action and Conformational Changes

The synergistic inhibition of protein synthesis by this compound and quinupristin is a result of their distinct but cooperative binding to the 50S ribosomal subunit.

-

This compound Binding and Initial Conformational Change: this compound binds to the peptidyl transferase center (PTC) on the 50S subunit, a critical region for peptide bond formation. This binding event directly interferes with the proper positioning of the acceptor (A) and peptidyl (P) sites for tRNA molecules.[7][8]

-

Induction of a Major Conformational Shift: The binding of this compound induces a significant conformational change within the PTC. A key event is the dramatic reorientation of the universally conserved nucleotide U2585, which undergoes a rotation of nearly 180 degrees.[3] This "flipped" conformation of U2585 is stable and non-productive, effectively locking the PTC in an inactive state.[3][7] This stable distortion is considered a primary contributor to the bactericidal activity of the streptogramin combination.[7]

-

Synergistic Enhancement of Quinupristin Binding: The conformational alterations initiated by this compound, particularly involving nucleotide A2062 which interacts with both drugs, create a high-affinity binding site for quinupristin.[7][9] This results in an approximately 100-fold increase in the binding affinity of quinupristin.[2][3]

-

Quinupristin's Role: Quinupristin binds within the nascent peptide exit tunnel (NPET), adjacent to the PTC.[7] This is the channel through which the growing polypeptide chain emerges from the ribosome. By occupying this site, quinupristin physically obstructs the passage of the nascent peptide, further contributing to the cessation of protein synthesis.[5]

The following diagram illustrates the molecular interactions and conformational changes induced by this compound.

Experimental Protocols

The elucidation of this compound's mechanism of action has been heavily reliant on structural biology techniques, particularly X-ray crystallography, and biochemical assays.

X-Ray Crystallography of the 50S Ribosomal Subunit-Dalfopristin Complex

This protocol provides a generalized workflow for determining the crystal structure of the 50S ribosomal subunit in complex with this compound.

-

Purification of 50S Ribosomal Subunits:

-

Culture a suitable bacterial species (e.g., Deinococcus radiodurans) under optimal growth conditions.

-

Harvest cells and lyse them to release cellular contents.

-

Isolate ribosomes through a series of differential centrifugation steps.

-

Separate the 70S ribosomes into 30S and 50S subunits using sucrose density gradient centrifugation in a low Mg²⁺ buffer.

-

Collect and concentrate the 50S subunit fractions.

-

-

Crystallization:

-

Incubate the purified 50S subunits with a molar excess of this compound and quinupristin to ensure complex formation.

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to identify conditions that yield diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Mount the frozen crystal on a goniometer at a synchrotron beamline.

-

Collect X-ray diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the phase problem using techniques like molecular replacement, using a known ribosome structure as a model.

-

Build an atomic model of the 50S subunit and the bound antibiotics into the electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

The following diagram outlines the experimental workflow for X-ray crystallography.

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on protein synthesis in a cell-free system.

-

Preparation of the In Vitro Translation System:

-

Use a commercially available cell-free transcription-translation system (e.g., PURExpress®) or prepare a cell extract (e.g., S30 extract from E. coli).

-

The system should contain all necessary components for protein synthesis: ribosomes, tRNAs, amino acids, energy sources (ATP, GTP), and factors.

-

-

Assay Setup:

-

Prepare a series of reactions containing the in vitro translation system.

-

Add varying concentrations of this compound (and/or quinupristin) to the reactions. Include a no-antibiotic control.

-

Initiate the reaction by adding a template DNA or mRNA encoding a reporter protein (e.g., luciferase, GFP).

-

-

Incubation and Detection:

-

Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period.

-

Quantify the amount of synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence.

-

-

Data Analysis:

-

Plot the amount of protein synthesis as a function of the antibiotic concentration.

-

Determine the IC50 value (the concentration of the antibiotic that inhibits protein synthesis by 50%).

-

Puromycin Reaction Assay

This assay specifically probes the activity of the peptidyl transferase center. Puromycin is an aminoacyl-tRNA analog that can accept the nascent polypeptide chain from the P-site tRNA, leading to premature termination.

-

Preparation of Ribosome Complexes:

-

Prepare ribosomes programmed with a template mRNA and carrying a peptidyl-tRNA in the P-site. This can be achieved by initiating translation and stalling the ribosomes.

-

-

Inhibition with this compound:

-

Incubate the prepared ribosome complexes with varying concentrations of this compound.

-

-

Puromycin Reaction:

-

Add a radiolabeled or fluorescently tagged puromycin to the reactions.

-

Incubate to allow the peptidyl transferase reaction to occur.

-

-

Analysis:

-

Separate the products of the reaction (e.g., by electrophoresis or chromatography).

-

Quantify the amount of peptidyl-puromycin formed.

-

A decrease in the amount of peptidyl-puromycin in the presence of this compound indicates inhibition of the peptidyl transferase center.

-

Conclusion

This compound's interaction with the bacterial ribosome is a sophisticated process characterized by the induction of significant conformational changes. The allosteric effect on the peptidyl transferase center, particularly the reorientation of U2585, and the synergistic enhancement of quinupristin binding highlight a complex and highly effective mechanism of protein synthesis inhibition. The experimental methodologies detailed herein provide a framework for the continued investigation of ribosome-targeting antibiotics and the development of novel therapeutics to combat antibiotic resistance. The visual representations of the molecular pathways and experimental workflows offer a clear and concise summary of our current understanding of this compound's mode of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]

- 3. logy.org [logy.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins this compound and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins this compound and quinupristin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Dalfopristin: A Technical Overview of its Physicochemical Properties and Synergistic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of dalfopristin, a pivotal component of the synergistic antibiotic combination, quinupristin/dalfopristin. The document details its molecular characteristics, mechanism of action, and outlines general experimental protocols for its synthesis and analysis.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is fundamental for researchers working on drug formulation, analytical method development, and pharmacokinetic studies.

| Parameter | Value | Reference |

| Molecular Weight | 690.85 g/mol | [1][2][3][4] |

| Chemical Formula | C₃₄H₅₀N₄O₉S | [1][2] |

| Percent Composition | C: 59.11%, H: 7.29%, N: 8.11%, O: 20.84%, S: 4.64% | [1] |

Synergistic Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound is a semi-synthetic streptogramin A antibiotic, derived from pristinamycin IIA.[2] It exhibits a synergistic antibacterial effect when combined with quinupristin, a streptogramin B antibiotic. While individually bacteriostatic, the combination is bactericidal against many Gram-positive pathogens.

The primary target for both this compound and quinupristin is the 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis. This compound initiates the inhibitory action by binding to the peptidyl transferase center on the 50S ribosomal subunit. This initial binding induces a conformational change in the ribosome, which significantly increases the binding affinity of quinupristin to a nearby site.[2]

The formation of this stable this compound-quinupristin-ribosome complex effectively halts protein synthesis through a dual mechanism:

-

Inhibition of Peptide Chain Formation: this compound's binding directly interferes with the addition of new amino acids to the growing polypeptide chain.

-

Blockade of Peptide Chain Extrusion: The complex physically obstructs the exit tunnel of the ribosome, preventing the newly synthesized peptide chains from emerging.[2]

This synergistic inhibition of protein synthesis ultimately leads to bacterial cell death.

Experimental Protocols

While detailed, step-by-step proprietary protocols for the industrial synthesis and quality control of this compound are not publicly available, the following sections outline the generally accepted chemical principles and analytical methodologies based on published literature.

General Synthesis and Purification Workflow

The semi-synthesis of this compound originates from the natural product pristinamycin IIA. The process involves a two-step chemical modification:

-

Stereoselective Michael-type Addition: This initial step involves the addition of 2-diethylaminoethanethiol to the conjugated double bond of the dehydroproline ring within the pristinamycin IIA structure.[2]

-

Oxidation: The resulting sulfur derivative is then oxidized to a sulfone. For large-scale production, the preferred method utilizes hydrogen peroxide with sodium tungstate in a two-phase medium, which has been shown to provide an improved yield compared to earlier methods using sodium periodate and ruthenium dioxide.[2]

The final purification of this compound for its combination with quinupristin is achieved through co-crystallization from acetone solutions.[2]

High-Performance Liquid Chromatography (HPLC) for Quality Control

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the quality control of this compound, ensuring its purity and potency in the final drug product. While a specific, universally adopted protocol is not available, a general approach based on reverse-phase chromatography can be outlined.

Objective: To separate this compound from its precursors, degradation products, and other related substances.

General Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable for the separation of large molecules like this compound.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.

-

Detection: UV detection is a common method, with the wavelength selected based on the chromophores present in the this compound molecule.

-

Flow Rate and Temperature: These parameters are optimized to achieve good peak resolution and a reasonable run time.

Method Validation: A developed HPLC method would require validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

References

Early In Vitro Studies of Dalfopristin: A Technical Guide

This guide provides an in-depth overview of the foundational in vitro studies of dalfopristin, a streptogramin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes. This compound is a component of the combination antibiotic quinupristin/dalfopristin (Q/D), which acts synergistically to combat a range of pathogenic bacteria, particularly multi-drug resistant Gram-positive organisms.

Core Mechanism of Action: Synergistic Protein Synthesis Inhibition

This compound exerts its antibacterial effect by inhibiting protein synthesis within the bacterial cell. It is a member of the streptogramin A group of antibiotics.[1] While active individually, its efficacy is dramatically enhanced when combined with quinupristin, a streptogramin B antibiotic. The combination, typically in a 70:30 ratio of this compound to quinupristin, often results in bactericidal (bacteria-killing) activity, whereas the components alone are merely bacteriostatic (inhibit bacterial growth).[2]

The synergistic mechanism unfolds in a sequential manner on the bacterial 50S ribosomal subunit:

-

This compound Binding: this compound binds to the peptidyl transferase center of the 23S portion of the 50S ribosomal subunit. This action blocks substrate attachment, thereby inhibiting the early phase of protein synthesis, specifically peptide bond formation.[1]

-

Conformational Change: The binding of this compound induces a conformational change in the ribosome.

-

Enhanced Quinupristin Binding: This conformational change significantly increases (by a factor of about 100) the binding affinity of quinupristin to a nearby site on the 50S subunit.

-

Quinupristin Action: Quinupristin's binding prevents the elongation of the polypeptide chain and can lead to the release of incomplete peptide chains, thus disrupting the late phase of protein synthesis.[1]

This dual-action, targeting two different steps in protein synthesis, creates a stable drug-ribosome complex that effectively halts protein production, leading to bacterial cell death in many cases.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Dalfopristin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Dalfopristin, a key component of the synergistic antibiotic combination Quinupristin/Dalfopristin. Understanding the in vitro potency of this antimicrobial agent is crucial for susceptibility testing, drug development, and clinical decision-making. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Introduction

This compound is a streptogramin A antibiotic that acts in synergy with Quinupristin (a streptogramin B). This combination, known as Quinupristin/Dalfopristin (marketed as Synercid®), is a potent inhibitor of bacterial protein synthesis. The two components bind to separate sites on the 50S bacterial ribosomal subunit, leading to a bactericidal effect that is greater than the sum of their individual activities. This compound inhibits the early phase of protein synthesis, specifically peptidyl transfer, while Quinupristin inhibits the late phase, preventing polypeptide chain elongation and leading to the release of incomplete peptide chains.[1][2][3][4][5]

Accurate MIC determination is essential for monitoring bacterial susceptibility and resistance patterns. The following sections detail standardized procedures for determining the MIC of Quinupristin/Dalfopristin, including broth microdilution and agar dilution methods.

Mechanism of Action: Synergistic Inhibition of Protein Synthesis

The synergistic bactericidal activity of Quinupristin/Dalfopristin is a result of a cooperative binding process to the bacterial 50S ribosomal subunit.

References

Dalfopristin Disk Diffusion Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dalfopristin/quinupristin combination, a streptogramin antibiotic, is a critical therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria. The disk diffusion assay, also known as the Kirby-Bauer test, is a standardized, accessible, and widely used method for determining the in vitro susceptibility of bacterial isolates to this combination. This document provides a detailed methodology for performing the this compound disk diffusion assay, including quality control parameters and interpretive criteria, to ensure accurate and reproducible results.

Principle of the Method

A standardized inoculum of a pure bacterial culture is swabbed uniformly across the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of this compound/quinupristin (15 µg) is then placed on the agar surface. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. Following incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with established interpretive criteria to classify the organism as susceptible, intermediate, or resistant to this compound/quinupristin.

Data Presentation

Table 1: Materials and Reagents